N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide
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Overview
Description
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide is a synthetic compound with a complex structure It is composed of multiple amino acid residues and functional groups, making it a molecule of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. The use of solid-phase peptide synthesis (SPPS) is common, allowing for the sequential addition of amino acids on a solid support, followed by cleavage and purification.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialized peptides and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-Acetyl-L-phenylalanylglycyl-N-(3-carboxypropyl)glycinamide can be compared with other similar compounds such as:
N-Acetyl-L-phenylalanine: A simpler analog used in peptide synthesis.
N-Acetylglycine: Another acetylated amino acid with different properties.
N-Acetyl-L-leucine: Used in similar applications but with distinct structural features.
The uniqueness of this compound lies in its specific combination of amino acid residues and functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
827611-82-5 |
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Molecular Formula |
C19H26N4O6 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-[[2-[[2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C19H26N4O6/c1-13(24)23-15(10-14-6-3-2-4-7-14)19(29)22-12-17(26)21-11-16(25)20-9-5-8-18(27)28/h2-4,6-7,15H,5,8-12H2,1H3,(H,20,25)(H,21,26)(H,22,29)(H,23,24)(H,27,28)/t15-/m0/s1 |
InChI Key |
JGUFLGAPRQDXMR-HNNXBMFYSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
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